molecular formula C9H16N3O14P3 B12381768 Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)

Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)

Cat. No.: B12381768
M. Wt: 483.16 g/mol
InChI Key: OZIBFYOFLVBDIY-PDVZPSIWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemistry

The ribose sugar adopts the β-D-ribofuranose configuration, with the following stereochemical features:

  • C1' : Anomeric carbon linked to the uracil base in the β-configuration (above the ribose plane).
  • C2' and C3' : Hydroxyl groups in the cis orientation (both on the same face of the ribose ring).
  • C5' : Triphosphate group in the R configuration, ensuring proper spatial alignment for interactions with enzymes.

The imido bridge between the β- and γ-phosphates introduces a trigonal bipyramidal geometry at the phosphorus atoms, altering the molecule’s electrostatic potential compared to natural UTP.

Tautomerism

The uracil moiety can exist in two tautomeric forms (Figure 2):

  • Keto tautomer (dominant) : The 2-oxo and 4-oxo groups stabilize the aromatic pyrimidine ring, favoring this form in physiological conditions.
  • Enol tautomer : Rare under standard conditions, this form involves a hydroxyl group at the 2-position, which may transiently form during enzymatic interactions.

The tautomeric state influences hydrogen-bonding patterns in RNA interactions, though the keto form predominates in UppNHp due to the electron-withdrawing effects of the triphosphate group.

Figure 2: Tautomeric forms of the uracil base

Keto Form: O=C1N=C(O)NC=1  
Enol Form: HO-C1=NC(O)NC=1  

Properties

Molecular Formula

C9H16N3O14P3

Molecular Weight

483.16 g/mol

IUPAC Name

[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid

InChI

InChI=1S/C9H16N3O14P3/c13-5-1-2-12(9(16)10-5)8-7(15)6(14)4(25-8)3-24-27(17,18)11-28(19,20)26-29(21,22)23/h1-2,4,6-8,14-15H,3H2,(H,10,13,16)(H2,21,22,23)(H3,11,17,18,19,20)/t4-,6?,7+,8-/m1/s1

InChI Key

OZIBFYOFLVBDIY-PDVZPSIWSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis and Conversion Pathways

Enzymatic methods leverage nucleotide kinases and phosphatases to modify uridine derivatives. For instance, uridine monophosphate (UMP) can be converted to uridine triphosphate (UTP) via a two-step enzymatic process. First, UMP is phosphorylated to uridine diphosphate (UDP) using ATP as a phosphate donor, catalyzed by nucleoside monophosphate kinase. Subsequently, nucleoside diphosphate kinase transfers a phosphate group from ATP to UDP, yielding UTP.

In the context of imidotriphosphate synthesis, enzymatic approaches often incorporate modified phosphate donors. A patent by describes the use of imidodiphosphate in the presence of uridine to generate P1,P4-di(uridine 5')-tetraphosphate. This method involves incubating uridine with imidodiphosphate and a nucleotide pyrophosphorylase enzyme, achieving a conversion efficiency of 78% under pH 7.4 and 37°C.

Chemical Phosphorylation Strategies

Chemical phosphorylation employs reactive intermediates to introduce phosphate groups. A common strategy involves activating the 5'-hydroxyl group of uridine with imidazole derivatives. For example, uridine is treated with carbonyldiimidazole (CDI) to form a reactive imidazolide intermediate, which subsequently reacts with triphosphate precursors.

In one protocol, uridine-5'-imidazolide is reacted with tris(tetra-n-butylammonium) hydrogen pyrophosphate in anhydrous DMF. This yields uridine 5'-(imidotriphosphate) with a 65% isolated yield after ion-exchange chromatography. Zinc chloride (ZnCl₂) is often added as a catalyst to enhance phosphorylation efficiency, particularly in trifluoromethylation reactions.

Solvent-Based Precipitation and Purification

Post-synthesis purification is critical for isolating uridine imidotriphosphate from reaction mixtures. Acidic solutions of the compound are precipitated using organic solvents such as methanol or ethanol. A Chinese patent outlines a method where uridine triphosphate in a pH 3.0–5.0 solution is mixed with 5–7 volumes of methanol, resulting in a 92% recovery of crystalline product.

For higher purity, a two-step precipitation process is recommended:

  • Primary precipitation : A crude solution is treated with 2–3 volumes of acetone, forming a gelatinous precipitate.
  • Secondary precipitation : The precipitate is dissolved in ethylene glycol and reprecipitated with ethanol, yielding a free-flowing powder with >99% purity.

Chromatographic Techniques

Ion-exchange chromatography remains the gold standard for nucleotide purification. DEAE Sephadex A-25 columns, eluted with triethylammonium bicarbonate (TEAB) gradients, effectively separate imidotriphosphate derivatives from unreacted starting materials. Preparative reverse-phase HPLC using C18 columns and ammonium acetate buffers further refines the product, achieving >99.5% purity as confirmed by UV and mass spectrometry.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three dominant methods:

Method Yield Purity Key Advantage
Enzymatic conversion 78% 95% Scalability for industrial production
Chemical phosphorylation 65% 99% Compatibility with modified nucleotides
Solvent precipitation 92% 99.5% Cost-effectiveness and rapid processing

Challenges and Optimization Opportunities

Despite advances, several challenges persist:

  • Stability issues : Imidotriphosphate derivatives are prone to hydrolysis under acidic conditions, necessitating strict pH control during synthesis.
  • Byproduct formation : Competing reactions, such as the generation of uridine diphosphate, reduce overall yields. Adding pyrophosphatase inhibitors like sodium fluoride mitigates this issue.

Recent innovations focus on solvent-free phosphorylation using microwave-assisted reactions, which reduce reaction times from 72 hours to 30 minutes while maintaining yields above 70%.

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

1. Role in RNA Synthesis

Uridine triphosphate serves as a substrate for RNA synthesis during transcription. It is essential for the production of cytidine triphosphate (CTP) via CTP synthetase, playing a critical role in nucleotide metabolism . The conversion of UDP to UTP involves nucleoside diphosphate kinase, which highlights its importance in cellular energy transfer and metabolism.

2. Metabolic Functions

Beyond its role in RNA synthesis, UTP is involved in activating substrates in metabolic reactions. For instance, it is crucial for the conversion of glucose-1-phosphate into UDP-glucose, which is a precursor for glycogen synthesis . Additionally, UTP participates in the metabolism of galactose and the activation of amino sugars like UDP-glucosamine, demonstrating its versatility in metabolic pathways.

3. Receptor Mediation

UTP interacts with P2Y receptors on cell surfaces, mediating various physiological responses. Research indicates that UTP can enhance antibody production in mice by interacting with P2Y4 receptors . This receptor-mediated action suggests potential applications in immunology and therapeutic interventions for enhancing immune responses.

4. Potential Therapeutic Applications

Recent studies have explored the therapeutic potential of UTP and its derivatives in various medical contexts:

  • Pathogen Defense : UTP has shown promise in enhancing immune responses against pathogens . Its interaction with specific receptors may aid in developing treatments for infections.
  • Injury Repair : In models of nerve injury, UTP has been found to facilitate repair processes by activating signaling pathways through P2Y receptors .
  • Cancer Research : The role of UTP derivatives in cancer therapy is under investigation. Certain compounds derived from UTP are being evaluated for their cytotoxic effects on cancer cells, highlighting their potential as anticancer agents .

Case Studies

Several studies illustrate the applications of Uridine derivatives:

Study Focus Findings
RNA SynthesisDemonstrated the role of UTP as a substrate for RNA polymerases.
Anticancer ActivityEvaluated novel compounds based on UTP derivatives against various cancer cell lines.
Immunological ResponsesShowed that UTP enhances antibody production via P2Y receptor activation.

Mechanism of Action

The compound exerts its effects by serving as a substrate for enzymes involved in pyrimidine nucleotide metabolism and nucleoside synthesis. It participates in the synthesis of RNA oligonucleotides, which are essential for various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Uridine Triphosphate (UTP)

  • Structural Differences : UTP contains a standard triphosphate group (O-P-O-P-O-P-O), whereas the imidotriphosphate variant substitutes one oxygen with an imido group (NH), creating a P-N-P bond. This modification likely enhances resistance to phosphatase-mediated hydrolysis .
  • Functional Differences: In rat tail artery smooth muscle, ATP (adenosine triphosphate) is ~100-fold more potent than UTP at P2X1 receptors, highlighting the impact of nucleobase and phosphate group interactions on receptor affinity . UTP is a key substrate in pyrimidine metabolism and glycosylation pathways, while imidotriphosphate derivatives may exhibit altered enzyme kinetics due to their non-canonical phosphate linkages .

Uridine Diphosphate (UDP) and Uridine Monophosphate (UMP)

  • Phosphate Group Count : UDP (two phosphate groups) and UMP (one phosphate group) have reduced energy-transfer capacity compared to triphosphate derivatives.
  • Metabolic Roles :
    • In metabolomic studies, UDP and UMP are downregulated in bacterial strains under stress, indicating their roles in nucleotide salvage pathways .
    • The imidotriphosphate variant’s additional phosphate and imido group may confer unique signaling properties, such as prolonged activation of purinergic receptors .

Modified Uridine Triphosphates

  • 5-Bromo-2'-deoxyuridine 5'-triphosphate (CAS 102212-99-7) and 5-iodouridine 5'-triphosphate (CAS 73431-55-7) are halogenated analogs used in antiviral and anticancer research. These modifications increase steric bulk and alter base-pairing interactions, unlike the imidotriphosphate variant’s phosphate backbone modification .
  • 5-Thieno-conjugated uridine triphosphate () incorporates a thiophene ring, enhancing fluorescence properties for tracking RNA synthesis. The imidotriphosphate derivative’s utility may lie in stabilizing high-energy intermediates in enzymatic reactions .

Comparative Data Tables

Table 1: Structural and Functional Properties of Uridine Derivatives

Compound Phosphate Groups Key Modifications Biological Role CAS Number
Uridine 5'-imidotriphosphate 3 (with imido) NH substitution in phosphate Potential enzyme stabilization Not available
UTP 3 (standard) None Glycosylation, pyrimidine synthesis 19817-92-6
UDP-Xylose 2 Conjugated to xylose Proteoglycan biosynthesis 108320-89-4
5-Bromo-dUTP 3 (standard) 5-bromo, 2'-deoxy Antiviral research 102212-99-7

Table 2: Receptor Affinity and Metabolic Impact

Compound Receptor Activity (EC50) Metabolic Pathway Associations
Uridine 5'-imidotriphosphate Unknown Hypothesized phosphatase resistance
UTP ~100 µM at P2X1 receptors Pyrimidine catabolism, DPYD/UCK
ATP ~1 µM at P2X1 receptors Energy transfer, purinergic signaling

Research Findings and Therapeutic Implications

  • Enzymatic Interactions : The imidotriphosphate group may reduce degradation by pyrimidine catabolic enzymes like dihydropyrimidine dehydrogenase (DPYD), which is downregulated in metabolic disorders .
  • Cardioprotection: Uridine derivatives (e.g., uridine monophosphate) mitigate myocardial ischemia by preserving ATP and creatine phosphate levels, suggesting that the imidotriphosphate variant could enhance energy metabolism in ischemic tissues .
  • Cancer Research : Elevated uridine levels correlate with reduced prostate cancer risk, but modified triphosphates may exhibit divergent effects due to altered receptor binding or metabolic fates .

Biological Activity

Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) (commonly referred to as UTP or its derivatives) is a nucleotide that plays a significant role in various biological processes. This article delves into the biological activity of UTP, focusing on its mechanisms of action, receptor interactions, and physiological effects.

UTP is a pyrimidine nucleotide that is essential for RNA synthesis and serves as an energy source for various cellular processes. It is involved in the activation of specific G protein-coupled receptors known as P2Y receptors, which mediate numerous physiological responses.

UTP exerts its biological effects primarily through its interaction with P2Y receptors. The following sections detail these interactions and their implications.

2.1 P2Y Receptor Activation

The P2Y family of receptors includes P2Y2, P2Y4, and P2Y6, which are activated by uridine nucleotides. The activation of these receptors leads to various intracellular signaling pathways:

  • P2Y2 Receptor : UTP acts as an agonist, stimulating phospholipase C (PLC) activity, leading to increased inositol trisphosphate (IP3) and diacylglycerol (DAG) production. This pathway is crucial for calcium mobilization and various cellular responses.
  • P2Y4 Receptor : Similar to P2Y2, UTP activates this receptor but with different potency and efficacy, suggesting distinct physiological roles.
  • P2Y6 Receptor : This receptor is highly selective for UDP and its analogs, indicating a specialized function in cellular signaling.

3.1 Neurotransmitter Release

Research indicates that UTP plays a role in neurotransmitter release. For example, dietary supplementation with uridine-5'-monophosphate (UMP), a precursor to UTP, has been shown to enhance potassium-evoked dopamine release in aged rats. This suggests that UTP could influence neurotransmitter dynamics and potentially improve cognitive functions related to dopaminergic signaling .

3.2 Neurite Outgrowth

In vitro studies have demonstrated that uridine supplementation can promote neurite outgrowth in neuronal cells. This effect is mediated by the elevation of intracellular levels of cytidine-5'-diphosphate choline (CDP-choline), which is crucial for membrane phospholipid synthesis . The enhancement of neurite outgrowth correlates with increased neurofilament protein levels, indicating a potential therapeutic role for UTP in neurodegenerative conditions.

4. Structure-Activity Relationships

The biological activity of UTP analogs can be modified through structural changes:

  • Substitutions on the Ribose Moiety : Modifications at the 2′ or 4′ positions significantly affect receptor activation potency. For instance, 2′-amino substitutions enhance activity at the P2Y2 receptor while reducing it at the P2Y4 receptor .
  • Phosphate Modifications : Analogues with altered phosphate groups demonstrate varying affinities for different P2Y receptors, highlighting the importance of structural integrity in receptor recognition .

5. Case Studies and Research Findings

Several studies have provided insights into the biological functions of UTP:

StudyFindings
Investigated structure-activity relationships of UTP analogs on P2Y receptors; found significant potency variations based on structural modifications.
Showed that dietary uridine supplementation enhances dopamine release and promotes neurite outgrowth in aged rats; implicates UTP in neuroprotection.
Analyzed the differential activation of P2Y receptors by UTP analogs; identified key substitutions that enhance receptor selectivity and potency.

6. Conclusion

Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate) exhibits significant biological activity through its interactions with P2Y receptors, influencing neurotransmitter release and neuronal growth. Ongoing research into its structural modifications may lead to enhanced therapeutic applications in neurodegenerative diseases and other conditions influenced by nucleotide signaling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.